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Compound of Interest

Compound Name: 2-Cyano-3-fluoropyridine

Cat. No.: B1310978

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Cyano-3-fluoropyridine (also known as 3-fluoropyridine-2-carbonitrile), a key intermediate
in the synthesis of various pharmaceuticals. This document presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Cyano-3-
fluoropyridine. Due to the limited publicly available, fully characterized data, some fields are
populated with information from closely related compounds for comparative purposes.

Table 1: *H NMR Spectroscopic Data
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Note: Specific tH NMR data for 2-Cyano-3-fluoropyridine is not readily available in the public
domain. Analysis of related structures suggests the aromatic protons would appear in the range
of 7.0-9.0 ppm.

= 13
Carbon Assignment Chemical Shift (3, ppm) Solvent
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
CN Data not available

Note: Experimentally determined 3C NMR data for 2-Cyano-3-fluoropyridine is not readily
available. The nitrile carbon typically appears in the range of 110-125 ppm.

Chemical Shift (8, ppm) Reference Standard Solvent

Data not available CFCls
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Note: While the existence of °F NMR spectra is noted in databases, specific chemical shift
values for 2-Cyano-3-fluoropyridine are not publicly listed.

Table 4: IR Spectroscopic Data

) Vibrational Mode
Frequency (cm~1) Intensity

Assignment
~2230 Strong C=N stretch
) Aromatic C=C and C=N
~1600-1400 Medium-Strong ]
stretching
~1250-1000 Strong C-F stretch
~800-700 Strong C-H out-of-plane bending

Note: The listed frequencies are characteristic absorptions for similar compounds. Specific
peak values for 2-Cyano-3-fluoropyridine are not fully detailed in public sources.

IabJr;E._Mass_SpgcimmﬂtLy Data

Relative Intensity (%) Assignment
122 High [M]* (Molecular lon)
95 Moderate [M - HCN]*
75 Moderate [CaH2FN]*

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is
expected to be prominent.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
These protocols represent standard practices for the analysis of organic compounds like 2-
Cyano-3-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework and the environment of the fluorine
atom.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Cyano-3-fluoropyridine in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

« If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200-250 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

19F NMR Acquisition:

e Pulse Program: Proton-decoupled single-pulse sequence.

e Spectral Width: Approximately 200-300 ppm.
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o Reference: An external or internal reference such as CFCls.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Integrate the signals in the *H NMR spectrum.

Reference the chemical shifts to the solvent or internal standard signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer. For the available data on 2-Cyano-3-fluoropyridine, a
Bruker Tensor 27 FT-IR was used.[1]

Sample Preparation (ATR-Neat):[1]

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

e Place a small drop of liquid 2-Cyano-3-fluoropyridine directly onto the ATR crystal.
e Acquire the spectrum.

Data Acquisition:

o Spectral Range: Typically 4000-400 cm™1,

» Resolution: 4 cm™2.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty ATR crystal is recorded and
automatically subtracted from the sample spectrum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1310978?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-fluoropyridine
https://www.benchchem.com/product/b1310978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for
sample introduction.

Sample Introduction (GC-MS):

e Dissolve a small amount of 2-Cyano-3-fluoropyridine in a volatile organic solvent (e.qg.,
dichloromethane, ethyl acetate).

e Inject a small volume (e.g., 1 pL) of the solution into the GC.

e The compound is volatilized and separated from the solvent on the GC column before
entering the mass spectrometer.

lonization (Electron lonization - El):

e The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

e This causes the molecule to ionize and fragment.

Mass Analysis:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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